4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features a unique combination of functional groups, including an amino group, a triazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne The oxadiazole ring can be formed via a cyclization reaction involving a nitrile oxide intermediate
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The morpholin-4-ylcarbonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazole and oxadiazole derivatives, which can have different functional properties depending on the substituents introduced.
Scientific Research Applications
4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole and oxadiazole rings can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound shares the morpholin-4-yl group and a heterocyclic ring structure but differs in the presence of a thiadiazole ring instead of an oxadiazole ring.
4-(3-Aminophenyl)-3-morpholinone: This compound has a similar morpholin-4-yl group but features a different core structure with an aminophenyl group.
Uniqueness
4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is unique due to its combination of a triazole and oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O3/c1-6-7(10(18)16-2-4-19-5-3-16)12-15-17(6)9-8(11)13-20-14-9/h2-5H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRPNNCRWYTGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.